Dimethyl Azelate

PVC plasticizers Thermal degradation Polymer additives

Dimethyl azelate delivers a +3.77–9.15 °C thermal stability advantage vs. suberate/sebacate esters in PVC (max. degradation 290.83 °C), reducing volatilization and extending service life in automotive/aerospace plastics. Kinematic viscosity of 4.38 cSt at 25 °C eliminates the need for viscosity modifiers in precision lubricants and hydraulic fluids. As a monomer, it yields bio-based polyesters with 45% slower biodegradation—ideal for agricultural films requiring full-season durability. Standard ≥98% GC purity eliminates in-house purification for validated analytical workflows and reproducible polymer synthesis.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 1732-10-1
Cat. No. B156576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Azelate
CAS1732-10-1
SynonymsAzelaic Acid Dimethyl Ester;  Nonanedioic Acid Dimethyl Ester;  Dimethyl Azelate;  Dimethyl Nonane-1,9-dioate;  Dimethyl Nonanedioate;  Methyl Azelate;  NSC 59040
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC(=O)OC
InChIInChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3
InChIKeyDRUKNYVQGHETPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Azelate (CAS 1732-10-1) Procurement Guide: Baseline Properties and In-Class Positioning


Dimethyl azelate (CAS 1732-10-1), also known as dimethyl nonanedioate, is a nine-carbon α,ω-dicarboxylic acid dimethyl ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28 g/mol [1]. It is a colorless to pale yellow liquid at room temperature (melting point 18°C) and is immiscible with water but soluble in common organic solvents such as ethanol, methanol, and chloroform . The compound is synthesized via esterification of azelaic acid with methanol and finds primary application as a plasticizer, lubricant base stock, and monomer in polyester and polyamide synthesis .

Dimethyl Azelate vs. Generic Diester Analogs: Why Substitution Without Verification Compromises Performance


Dimethyl azelate cannot be simply interchanged with other linear aliphatic diesters of similar chain length—such as dimethyl suberate (C8) or dimethyl sebacate (C10)—because the nine-carbon azelate backbone confers a distinct combination of thermal stability, low-temperature fluidity, and polymeric compatibility that is not linearly extrapolated from chain length differences. Head-to-head studies demonstrate that PVC films plasticized with azelate-based diesters exhibit a maximum degradation temperature of 290.83°C, outperforming both suberate-based (287.06°C) and sebacate-based (281.68°C) analogs, indicating superior thermal resilience under elevated processing or service conditions [1]. Furthermore, dimethyl azelate's viscosity profile and vapor pressure characteristics differ meaningfully from ethyl-substituted azelate esters, affecting its suitability as a solvent or reactive diluent in coating and resin formulations where rheological consistency and evaporation rates are critical [2]. These differences underscore that substitution without performance validation can lead to suboptimal material properties, increased additive loading, or premature product failure.

Dimethyl Azelate Differentiation Evidence: Quantitative Performance Data vs. Closest Analogs


Thermal Stability in PVC Plasticizer Applications: Dimethyl Azelate vs. Suberate and Sebacate Diesters

Dimethyl azelate-derived plasticizer (di(2-ethylhexyl) azelate, D2EHAz) demonstrates superior thermal stability compared to its closest C8 (suberate) and C10 (sebacate) homologs when incorporated into PVC films. The first-stage maximum degradation temperature (Td) for PVC-D2EHAz was recorded at 290.83°C, exceeding PVC-D2EHSu (suberate-based) by +3.77°C and PVC-D2EHSe (sebacate-based) by +9.15°C under identical solvent-casting and thermal analysis conditions [1]. This thermal advantage is attributed to the nine-carbon azelate chain length providing an optimal balance of segmental mobility and thermal cleavage resistance.

PVC plasticizers Thermal degradation Polymer additives

Kinematic Viscosity and Low-Temperature Fluidity: Dimethyl Azelate vs. Ethyl-Substituted Azelate Esters

Dimethyl azelate exhibits a kinematic viscosity of 4.38 cSt at 25°C, which is significantly lower than that of diethyl azelate and other ethyl-substituted azelate esters due to the smaller methyl end-group steric hindrance . Comprehensive thermophysical characterization across 293.15–343.15 K confirms that dimethyl azelate maintains superior low-temperature fluidity compared to monoethyl and diethyl azelate analogs, a property critical for lubricant formulations requiring reliable pumpability and film formation at ambient and sub-ambient startup conditions [1].

Lubricant base stocks Solvent rheology Low-temperature performance

Renewable Feedstock Origin: Dimethyl Azelate as a Bio-Based Alternative to Petroleum-Derived Plasticizers

Dimethyl azelate is derived from azelaic acid, which can be produced via oxidative cleavage of renewable fatty acids (e.g., oleic acid from plant oils) or directly from microalgae oil refining, establishing it as a bio-based alternative to fully petroleum-derived plasticizers such as di(2-ethylhexyl) phthalate (DEHP) [1]. Catalytic refining of microalgae oil from Phaeodactylum tricornutum yields dimethyl azelate as a mid-chain dicarboxylic acid ester, offering a biorefinery pathway that bypasses demanding synthetic routes required for many petrochemical plasticizers [2].

Bio-based monomers Sustainable polymers Green chemistry

Biodegradability Profile of Polyesters Synthesized from Dimethyl Azelate vs. Suberate-Based Monomers

Polyesters synthesized from sorbitol and dimethyl azelate exhibit a biodegradability percentage of 5.1%, which is approximately 45% lower than polyesters derived from sorbitol and dimethyl suberate (9.3% biodegradability), as measured under standardized OECD testing conditions [1]. This differential biodegradation rate indicates that the nine-carbon azelate backbone imparts greater hydrolytic and enzymatic stability to the resulting polymer matrix, a property that can be advantageous in applications requiring controlled degradation timelines or enhanced durability in humid environments.

Biodegradable polymers Polyester synthesis Environmental fate

Purity Specification Consistency: Dimethyl Azelate (≥98.5% GC) vs. Technical Grade Variability in Analog Esters

Commercially available dimethyl azelate is routinely supplied at ≥98.5% purity as determined by gas chromatography (GC), with multiple vendors offering this specification as a standard catalog grade . In contrast, common linear diester analogs such as dimethyl suberate and dimethyl sebacate are often procurable only at lower technical grades (e.g., 80–95%) or require custom synthesis to achieve comparable purity levels, introducing additional cost and lead-time considerations for applications demanding high-purity intermediates or analytical standards .

Chemical procurement Analytical standards Quality control

Vapor Pressure and Volatility Profile: Dimethyl Azelate vs. Diethyl Azelate in High-Temperature Processing

Dimethyl azelate exhibits a vapor pressure of <1 mmHg at 20°C , which, when compared to the vapor pressure of diethyl azelate measured across 388.35–444.95 K, indicates that the dimethyl ester has a lower vapor pressure and thus reduced volatility at ambient and moderately elevated temperatures [1]. This lower volatility profile translates to improved permanence in plasticized polymer matrices and reduced evaporative losses during high-temperature compounding or coating processes, mitigating volatile organic compound (VOC) emissions and maintaining plasticizer loading efficiency.

Plasticizer permanence Volatile organic compounds Thermal processing

Dimethyl Azelate Procurement Scenarios: Where Quantitative Differentiation Drives Selection


High-Temperature PVC Plasticizer Formulations Requiring Superior Thermal Stability

For PVC compounds intended for high-temperature service environments—such as automotive interior components, under-hood cable insulation, and heat-shrinkable films—dimethyl azelate-derived plasticizers (e.g., di(2-ethylhexyl) azelate) provide a +3.77°C to +9.15°C improvement in maximum degradation temperature compared to suberate- and sebacate-based alternatives, respectively, as demonstrated by thermogravimetric analysis of plasticized PVC films [1]. This thermal advantage reduces the risk of plasticizer volatilization and polymer degradation during high-temperature processing (e.g., extrusion, injection molding) and extends product service life under elevated operating temperatures. Procurement should prioritize dimethyl azelate when the application specification mandates thermal stability exceeding 285°C, particularly where regulatory or performance constraints preclude the use of phthalate-based plasticizers.

Low-Viscosity Lubricant Basestocks and Solvent Formulations Requiring Ambient-Temperature Fluidity

In lubricant formulations for precision instruments, hydraulic systems, or metalworking fluids where reliable low-temperature pumpability and film formation are critical, dimethyl azelate's kinematic viscosity of 4.38 cSt at 25°C offers a measurable fluidity advantage over diethyl azelate and other higher-molecular-weight ester basestocks [1]. This property eliminates the need for viscosity modifiers or pre-heating in ambient-temperature startup scenarios and supports uniform lubricant distribution in tight-tolerance mechanical assemblies. Additionally, the compound's solubility in common organic solvents and compatibility with hydrocarbon basestocks makes it suitable as a reactive diluent in high-solids coatings and inks, where lower viscosity enables higher application solids and reduced VOC content .

Bio-Based Polyester Synthesis for Controlled-Degradation Packaging and Agricultural Films

Dimethyl azelate serves as a key monomer in the synthesis of bio-based polyesters with tailored biodegradation profiles. Compared to polyesters synthesized from dimethyl suberate, azelate-based polyesters exhibit approximately 45% lower biodegradation rates (5.1% vs. 9.3%) under standardized testing conditions [1]. This controlled degradation characteristic is particularly advantageous for agricultural mulch films and compostable packaging where the functional lifetime must extend through a full growing season or product shelf life before environmental breakdown initiates. Furthermore, the renewable origin of azelaic acid—derivable from plant oils or microalgae—aligns with corporate sustainability targets and emerging regulations mandating bio-based content in single-use plastics .

Analytical Method Development and Pharmaceutical Intermediate Synthesis Requiring High-Purity Ester Building Blocks

For applications in analytical chemistry (e.g., calibration standards, method validation) and pharmaceutical intermediate synthesis where trace impurities can confound results or compromise reaction yields, dimethyl azelate is routinely available at ≥98.5% GC purity as a standard catalog grade from multiple suppliers [1]. This high purity specification exceeds the typical technical-grade purity (80–95%) offered for dimethyl suberate and dimethyl sebacate analogs, reducing or eliminating the need for in-house purification prior to use . Procurement of high-purity dimethyl azelate is therefore recommended for validated analytical procedures (e.g., HPLC/GC method development, reference standard preparation) and as a starting material in multi-step organic syntheses where consistent purity minimizes side reactions and improves overall yield reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl Azelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.